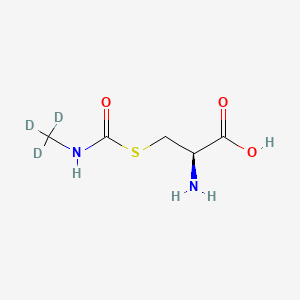

S-(N-Methyl-d3-carbamoyl)-L-cysteine

Description

Significance of Sulfur-Containing Amino Acid Conjugates in Biological Systems

Sulfur-containing amino acids, primarily methionine and cysteine, are fundamental to a vast array of biochemical processes essential for life. numberanalytics.comnih.gov Their roles extend far beyond being simple building blocks for protein synthesis. These amino acids are central to cellular defense and detoxification mechanisms. nih.govyoutube.com

One of their most critical functions is in conjugation reactions, a key phase of xenobiotic metabolism where foreign chemicals are made more water-soluble to facilitate their excretion. Cysteine, in particular, is a precursor to glutathione (B108866) (GSH), a tripeptide that is a primary cellular antioxidant and a key substrate for glutathione S-transferase (GST) enzymes. These enzymes catalyze the conjugation of GSH to a wide variety of electrophilic compounds, effectively neutralizing their reactivity and preventing cellular damage.

Furthermore, sulfur amino acids are integral to maintaining the cellular redox state and are involved in the synthesis of other vital molecules like taurine, which plays a role in bile acid conjugation. numberanalytics.comnih.gov The metabolic pathways of methionine and cysteine are tightly regulated and are crucial for processes such as one-carbon metabolism, which is essential for methylation reactions throughout the body. nih.govresearchgate.net

Role of Stable Isotope Labeling (d3) in Mechanistic Biotransformation Studies

Stable isotope labeling is a powerful and indispensable technique in the study of metabolic pathways and the biotransformation of drugs and other xenobiotics. nih.govmdpi.com Unlike radioactive isotopes, stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are non-radioactive, making them safer to handle and suitable for a wider range of studies. scispace.com

The strategic placement of a stable isotope, such as the three deuterium atoms (d3) on the methyl group of S-(N-Methyl-d3-carbamoyl)-L-cysteine, creates a "heavy" version of the molecule. This mass difference is easily detectable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov This allows researchers to:

Trace Metabolic Pathways: By administering a deuterated parent compound, scientists can track the appearance of the deuterium label in subsequent metabolites, definitively identifying the products of a specific metabolic pathway. mdpi.comnih.gov

Elucidate Reaction Mechanisms: The position of the label can provide insights into the specific chemical reactions that occur during metabolism. For instance, tracking the d3-methyl group helps determine if this group is transferred or modified.

Quantify Metabolites: Using the labeled compound as an internal standard, researchers can achieve highly accurate quantification of the unlabeled (endogenous) metabolite in biological samples. researchgate.netnih.gov This technique, known as isotope dilution mass spectrometry, is considered the gold standard for quantitative analysis. researchgate.net

The use of deuterium labeling has significantly advanced the understanding of drug disposition (Absorption, Distribution, Metabolism, and Excretion - ADME) and the mechanisms underlying chemical toxicity. nih.gov

Historical and Current Research Perspectives on Carbamoyl (B1232498) Cysteine Conjugates

Research into carbamoyl cysteine conjugates is closely linked to the study of isocyanates and their precursors, such as N-substituted formamides. Isocyanates are highly reactive electrophiles that can readily react with nucleophilic groups in biological macromolecules, including proteins and DNA, leading to toxicity. The formation of S-carbamoyl-L-cysteine conjugates represents a major detoxification pathway for these reactive intermediates.

Early research, dating back to the 1980s and 1990s, focused on identifying and characterizing these conjugates as metabolites of industrially significant compounds like N-methylformamide and dimethylformamide. coompo.com These studies established that the metabolism of these formamides could lead to the formation of a reactive methyl isocyanate intermediate, which is then detoxified through conjugation with glutathione and further processed to the corresponding cysteine conjugate.

Current research continues to build on this foundation. Modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), allow for more sensitive detection and structural elucidation of these and other related metabolites. Ongoing studies investigate the enzymology of their formation and the factors that can influence these metabolic pathways, which is critical for understanding inter-individual differences in susceptibility to toxicity. Research also explores the chemistry of these conjugates, such as the potential for cyclization of N-terminal S-carbamoylmethylcysteine residues in peptides. nih.gov

Scope and Academic Relevance of Deuterium-Labeled S-(N-Methylcarbamoyl)-L-cysteine Research

The academic relevance of this compound lies primarily in its application as a specialized tool for mechanistic toxicology and metabolic research. pharmaffiliates.comcoompo.comlabshake.com Its use allows for the precise investigation of the metabolic pathways of hepatotoxic formamides.

Specifically, the deuterium label on the N-methyl group is crucial for answering key research questions. For example, it helps to confirm that the N-methyl group of the parent formamide (B127407) is the source of the methyl group in the final cysteine conjugate. This provides direct evidence for the bioactivation of the formamide to a reactive methylating agent (methyl isocyanate).

By using this compound as an analytical standard, researchers can develop robust quantitative methods to measure the extent of this metabolic pathway in vivo and in vitro. This is vital for risk assessment, as it allows for the correlation of exposure levels of the parent compounds with the formation of specific metabolites linked to the toxic mechanism. The compound is, therefore, not a therapeutic agent but a critical research chemical that facilitates a deeper understanding of the molecular mechanisms of toxicity. scbt.com

Compound Information

An in-depth examination of this compound necessitates a detailed exploration of its synthesis and the advanced analytical techniques required for its characterization. This article focuses on the chemical methodologies for preparing this deuterated amino acid derivative and the spectroscopic and chromatographic methods used for its structural elucidation.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(trideuteriomethylcarbamoylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3S/c1-7-5(10)11-2-3(6)4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9)/t3-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCFIRCHPJWLACG-SRQSVDBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)SC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676029 | |

| Record name | S-[(~2~H_3_)Methylcarbamoyl]-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127633-26-5 | |

| Record name | S-[(~2~H_3_)Methylcarbamoyl]-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Pathways and Mechanistic Investigations of S N Methyl D3 Carbamoyl L Cysteine

Investigation of Biotransformation Processes in Experimental Systems

Experimental systems, from in vitro enzyme assays to in vivo animal models, are essential for elucidating the specific steps of biotransformation. The use of the d3-labeled compound has been instrumental in studying its conversion to the final excretory product and the dynamic equilibrium that can exist in these pathways.

The formation of S-(N-Methyl-d3-carbamoyl)-L-cysteine is followed by a final, crucial step in the mercapturic acid pathway: N-acetylation. tandfonline.comnih.gov In this reaction, the free amino group of the cysteine moiety is acetylated by an N-acetyltransferase enzyme, using acetyl-CoA as a cofactor. nih.gov This conversion results in the formation of N-Acetyl-S-(N-methyl-d3-carbamoyl)-L-cysteine (d3-AMCC), the corresponding mercapturic acid. scbt.com

Mercapturic acids are generally more water-soluble than their precursor cysteine conjugates and are readily excreted in the urine. tandfonline.com This is supported by in vivo studies in rats exposed to methyl isocyanate, where the mercapturic acid conjugate (AMCC) was identified in urine, but the corresponding cysteine conjugate was not detected. nih.govresearchgate.net This indicates that the N-acetylation step is an efficient in vivo process for converting the cysteine conjugate into its final, excretable form. The d3-labeled version of AMCC has been used as an internal standard for the accurate quantification of the non-labeled metabolite in such studies. nih.gov

Table 1: Key Metabolic Conversions

| Precursor Compound | Intermediate | Final Product (Mercapturic Acid) |

|---|---|---|

| Methyl Isocyanate (MIC) | S-(N-Methylcarbamoyl)glutathione | N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine (AMCC) |

While the formation of mercapturic acids is traditionally viewed as the terminal step of a detoxification pathway, research has revealed a more dynamic situation. Mercapturic acids can be hydrolyzed back to their corresponding cysteine S-conjugates through a process called N-deacetylation. nih.govcapes.gov.brnih.gov This reverse step is catalyzed by enzymes known as aminoacylases. nih.govnih.govwikipedia.org

Specifically, aminoacylase (B1246476) III (AAIII) has been identified as playing a significant role in the deacetylation of a variety of mercapturic acids in the kidney. nih.govcapes.gov.brresearchgate.net Studies on the kinetics of mouse aminoacylase III showed it was effective at deacetylating several types of mercapturic acids. nih.govresearchgate.net This deacetylation regenerates the cysteine S-conjugate, which in some cases can be a more reactive or toxic intermediate. nih.govcapes.gov.br

The balance between acetylation and deacetylation is complex. In vitro studies using rat kidney cytosol to metabolize a different mercapturic acid, N-acetyl-S-pentachloro-1,3-butadienyl-cysteine (PCBD-NAC), demonstrated rapid deacetylation to the cysteine conjugate. nih.gov However, in that specific experimental system, the reacetylation of the cysteine conjugate back to the mercapturic acid was not detected, suggesting that in certain tissues or conditions, the equilibrium may favor deacetylation. nih.gov This highlights that the metabolic fate is not a simple one-way street and that the "final" excretory product can be dynamically re-processed by the organism.

Table 2: Enzymatic Processes and Their Substrates/Products

| Enzyme/Enzyme Class | Action | Substrate | Product |

|---|---|---|---|

| Glutathione (B108866) S-transferases (GSTs) | Conjugation | Methyl Isocyanate + Glutathione | S-(N-Methylcarbamoyl)glutathione |

| N-acetyltransferases | Acetylation | This compound | N-Acetyl-S-(N-methyl-d3-carbamoyl)-L-cysteine (d3-AMCC) |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| N-Acetyl-S-(N-methyl-d3-carbamoyl)-L-cysteine | d3-AMCC |

| N-acetyl-S-(N-methylcarbamoyl)-L-cysteine | AMCC |

| Methyl Isocyanate | MIC |

| Glutathione | GSH |

| S-(N-Methylcarbamoyl)glutathione | - |

| N-methylformamide | - |

| Dimethylformamide | - |

| N-acetyl-S-pentachloro-1,3-butadienyl-cysteine | PCBD-NAC |

Role of Specific Enzymes in its Metabolism

The metabolism of this compound is a multi-step process involving several key enzyme families that are central to the detoxification and processing of xenobiotics. The pathway typically begins with the conjugation of the parent electrophile, methyl isocyanate, with glutathione, a reaction often catalyzed by Glutathione S-Transferases. The resulting glutathione conjugate is then sequentially broken down to the cysteine conjugate, S-(N-methylcarbamoyl)-L-cysteine. From this point, the cysteine conjugate can be acted upon by at least two major enzymatic pathways: N-acetylation, which leads to excretion, or cleavage by beta-lyases, which can result in bioactivation.

Glutathione S-Transferases (GSTs): GSTs are a family of Phase II detoxification enzymes that catalyze the conjugation of the tripeptide glutathione (GSH) to a wide variety of electrophilic compounds. nih.gov This process serves to protect cells from toxic molecules by making them more water-soluble and readily excretable. nih.govmdpi.com The initial step in the formation of S-(N-methylcarbamoyl)-L-cysteine involves the conjugation of methyl isocyanate with GSH to form S-(N-methylcarbamoyl)glutathione. nih.gov GSTs facilitate this by activating the thiol group of glutathione's cysteine residue, increasing its nucleophilicity and enabling its attack on the electrophilic isocyanate. nih.govresearchgate.net This GST-catalyzed reaction is the entry point into the mercapturic acid pathway, which ultimately yields the cysteine conjugate. mdpi.comresearchgate.net

N-Acetyltransferases (NATs): Once S-(N-methylcarbamoyl)-L-cysteine is formed, it can be further metabolized by N-acetyltransferases. NATs are responsible for the final step in the mercapturic acid pathway, transferring an acetyl group from acetyl-CoA to the free amino group of the cysteine conjugate. nih.gov This results in the formation of a mercapturic acid, such as N-Acetyl-S-(N-methyl-d3-carbamoyl)-L-cysteine. medchemexpress.commedchemexpress.com This N-acetylation step generally produces a less toxic, more water-soluble compound that can be efficiently eliminated from the body via urine. nih.gov The existence of the deuterated N-acetylated form of the compound confirms that this metabolic pathway is active for this compound. medchemexpress.comlgcstandards.com

Beta-Lyases (β-Lyases): In a competing metabolic route, cysteine S-conjugates can be substrates for pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes known as cysteine S-conjugate β-lyases (or C-S lyases). nih.govnih.gov These enzymes catalyze a β-elimination reaction, cleaving the carbon-sulfur bond of the cysteine conjugate. nih.govgenome.jp This reaction yields pyruvate, ammonia (B1221849), and a reactive thiol fragment. nih.govnih.gov In the case of S-(N-methylcarbamoyl)-L-cysteine, this pathway would release a reactive carbamoyl (B1232498) thiol. The β-lyase pathway is often considered a bioactivation pathway because the resulting thiol can be highly reactive and potentially toxic to cells, particularly in the kidney where β-lyase activity is prominent. nih.govojp.gov

Mechanistic Insights into Protein Carbamoylation and Biomolecular Interactions

S-(N-Methylcarbamoyl)-L-cysteine and its deuterated analogue are reactive carbamoylating agents capable of covalently modifying proteins and peptides. This reactivity is central to their biological effects and has been explored in detail using in vitro systems.

Reactivity with Peptides and Proteins in In Vitro Systems

In vitro studies have demonstrated that S-(N-methylcarbamoyl)-L-cysteine (SMC) can directly transfer its N-methylcarbamoyl group to nucleophilic residues on biomolecules. nih.gov When incubated with the peptide oxytocin (B344502), both SMC and its trideuteriomethyl analogue produced a mixture of mono-, bis-, and tris-N-methylcarbamoylated peptide adducts. nih.gov This indicates that the compound is a potent carbamoylating entity.

Similarly, incubation with native bovine serum albumin (BSA) resulted in time- and concentration-dependent covalent binding of the radiolabeled carbamoyl group to the protein. nih.gov The reactivity of these thioester conjugates highlights their ability to donate the elements of methyl isocyanate to biological macromolecules, a process with significant toxicological implications. nih.gov

| System Component | Reactant | Observed Outcome |

| Oxytocin (reduced or oxidized) | S-(N-methylcarbamoyl)-L-cysteine | Formation of mono-, bis-, and tris-N-methylcarbamoylated peptides nih.gov |

| Oxytocin (reduced or oxidized) | This compound | Formation of mono-, bis-, and tris-N-methylcarbamoylated peptides nih.gov |

| Bovine Serum Albumin (BSA) | S-[N-([14C]methyl)carbamoyl]glutathione | Time- and concentration-dependent covalent binding to protein nih.gov |

Identification of Preferred Nucleophilic Sites for Carbamoylation

Detailed analysis of the reaction products from in vitro studies has identified the specific amino acid residues that are preferentially targeted for carbamoylation. The high nucleophilicity of the thiol group on cysteine residues makes them primary targets. nih.govmdpi.com

In studies using oxytocin, structural elucidation of the modified peptides via mass spectrometry revealed that carbamoylation occurred with a clear preference for specific sites. nih.gov

Table of Preferred Carbamoylation Sites on Oxytocin

| Rank | Site of Modification | Amino Acid |

|---|---|---|

| Primary | Cys-6 | Cysteine |

Data sourced from studies on S-(N-methylcarbamoyl)-L-cysteine. nih.gov

The finding that the free thiol group of cysteine is a preferred site for carbamoylation is significant. nih.gov Even when the most prominent thiol on bovine serum albumin (Cys-34) was blocked, covalent binding still occurred, suggesting that while thiols are preferred, other nucleophilic sites on proteins can also be targets for carbamoylation by these reactive conjugates. nih.gov

Application of Deuterium (B1214612) Labeling to Track Carbamoyl Group Transfer

The use of stable isotope labeling, specifically with deuterium, is a powerful tool for tracing the metabolic fate and molecular interactions of compounds. This compound incorporates a deuterium-labeled methyl group, which allows its carbamoyl moiety to be distinguished from endogenous molecules by mass spectrometry. medchemexpress.com

This isotopic labeling was explicitly used in mechanistic studies to track the transfer of the carbamoyl group. Research involving the incubation of a "trideuteriomethyl analogue of SMC" with the peptide oxytocin demonstrated that the deuterated carbamoyl group was successfully transferred, forming modified peptides. nih.gov The resulting mass shift in the product molecules provided unambiguous evidence of the carbamoylation event and confirmed the origin of the modifying group. The use of such labeled compounds is critical for quantitation in pharmacokinetic and metabolic profiling studies, allowing researchers to follow the distribution and reactions of the molecule and its metabolites in complex biological systems. medchemexpress.com

Advanced Applications in Biological Research Preclinical and in Vitro Focus

Utilization as a Research Tool and Biochemical Probe

As a stable isotope-labeled compound, S-(N-Methyl-d3-carbamoyl)-L-cysteine is invaluable for quantitative and mechanistic studies in biochemistry and toxicology.

This compound is a labeled metabolite of the hepatotoxic industrial solvents N-methylformamide and dimethylformamide. pharmaffiliates.com Its primary application in research is to trace the metabolic fate of these xenobiotics. The biotransformation of foreign compounds often involves phase I and phase II enzymatic reactions. nih.gov Phase II reactions, such as glutathione (B108866) (GSH) conjugation, are critical for detoxification and excretion. nih.gov The mercapturic acid pathway is a major route for the metabolism of many xenobiotics, beginning with GSH conjugation, followed by enzymatic cleavage to form S-cysteine conjugates, which can then be N-acetylated and excreted. nih.gov

The presence of deuterium (B1214612) (d3) in the methyl group of this compound introduces a kinetic isotope effect. Deuteration, or the substitution of hydrogen with its heavy isotope deuterium, can influence the pharmacokinetic and metabolic profiles of a compound. medchemexpress.com This effect occurs because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, often leading to a slower rate of reactions that involve breaking this bond. By comparing the metabolism of the deuterated compound with its non-deuterated analog, researchers can elucidate the mechanisms of metabolic enzymes and identify rate-limiting steps in the metabolic pathway. This makes the compound a sophisticated probe for studying enzymatic processes in xenobiotic metabolism. medchemexpress.commedchemexpress.com

The reactivity of cysteine conjugates is a crucial area of study, as it determines their stability and biological activity. Model systems are frequently used to investigate these properties. For instance, studies on maleimide-thiol conjugates use model systems to understand retro-Michael reactions (thiol exchange), which can impact the stability of antibody-drug conjugates. researchgate.net

Another aspect of reactivity is intramolecular cyclization. Research has shown that peptides with N-terminal S-carbamoylmethylcysteine can undergo cyclization, resulting in the loss of an ammonia (B1221849) group and a change in mass. nih.gov this compound can be employed in similar in vitro model systems to assess its chemical stability and reactivity. By monitoring the compound under various conditions (e.g., changes in pH or temperature), scientists can determine its susceptibility to degradation, cyclization, or interaction with other biological molecules. The deuterium label provides a clear signal in mass spectrometry to track the parent compound and any resulting products, facilitating the study of its chemical behavior.

Metabolic flux analysis is a powerful technique used to measure the rates of metabolic reactions within a biological system. nih.govnih.gov This method relies on the use of stable isotope-labeled substrates, or tracers, to follow the path of atoms through metabolic pathways. nih.govnih.gov Stable isotopes are non-radioactive, making them safe for a wide range of in vitro and preclinical studies. nih.gov

This compound is an ideal tracer for such analyses. When introduced into a cell culture or model system, its metabolic fate can be tracked using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov The deuterium atoms increase the mass of the molecule by three Daltons compared to its unlabeled counterpart. molbase.com This mass shift allows MS-based platforms to distinguish the tracer and its downstream metabolites from the endogenous, unlabeled molecules. youtube.com By measuring the rate of appearance of the d3-label in subsequent metabolites, researchers can quantify the flux through specific metabolic pathways, providing dynamic insights into cellular metabolism that cannot be obtained from static measurements alone. nih.govnih.govnorthwestern.edu

Table 1: Principle of Stable Isotope Tracing with this compound

| Feature | Unlabeled Endogenous Molecule | Deuterated Tracer Molecule | Detection Method |

| Compound | S-(N-Methyl-carbamoyl)-L-cysteine | S-(N-Methyl-d3 -carbamoyl)-L-cysteine | Mass Spectrometry |

| Methyl Group | -CH₃ | -CD₃ | |

| Mass | X | X + 3 Da | |

| Application | Background cellular pool | Tracer for metabolic flux | Quantifies pathway activity |

Studies on Its Role in Cellular Stress Responses (In Vitro)

Cysteine and its derivatives are central to cellular responses to stress, primarily through the synthesis of the major endogenous antioxidant, glutathione (GSH). nih.govhmdb.ca In vitro studies using various cell lines have illuminated the protective role of cysteine in stress conditions. For example, in human hepatoma (HepG2/C3A) cells, deprivation of cysteine triggers the integrated stress response, a pathway that helps cells cope with amino acid scarcity. nih.gov Supplementation with L-cysteine has been shown to restore cellular GSH levels and protect against oxidative stress in different cell models. nih.govumlub.pl

This compound is utilized as a research tool to investigate how the metabolism of a xenobiotic-derived cysteine conjugate intersects with these stress response pathways. By exposing cells in vitro to stressors (e.g., oxidizing agents, nutrient deprivation) and simultaneously providing the d3-labeled compound, researchers can trace its fate. This approach helps answer key questions, such as whether the conjugate can be processed to release cysteine for GSH synthesis or if its presence alters the typical cellular stress response. These studies provide insight into the potential toxicity or protective effects of metabolites originating from xenobiotics.

Implications for Understanding Endogenous Cysteine Metabolism and Derivatives

Endogenous cysteine is a sulfur-containing amino acid with critical roles in protein structure, redox reactions, and as a precursor to glutathione, taurine, and hydrogen sulfide. hmdb.ca The thiol group of cysteine is highly reactive, participating in nucleophilic reactions and forming disulfide bonds, which are essential for protein folding and stability. hmdb.ca

The use of this compound provides a unique window into these processes. As a modified cysteine molecule derived from a xenobiotic, its metabolism can shed light on the specificity and promiscuity of enzymes involved in endogenous cysteine pathways. By tracing the d3-label, researchers can determine if the carbamoyl (B1232498) group is removed, liberating the cysteine backbone to be incorporated into proteins or glutathione. This helps to understand how cells process structurally altered amino acids and whether they can be salvaged for essential cellular functions. Studies using related thiol-containing compounds have shown they can act as sequestering agents for reactive molecules, a key function of endogenous cysteine derivatives. researchgate.net

The function and research application of this compound can be better understood by comparing it to related cysteine conjugates. Each substitution on the cysteine molecule alters its chemical properties and, consequently, its biological role and utility as a probe.

S-methyl-L-cysteine (SMC): This naturally occurring compound, found in garlic, has been studied for its antioxidant and anti-inflammatory properties. nih.gov Unlike the target compound, it lacks the carbamoyl group and is directly methylated on the sulfur atom.

S-carbamoylmethyl-L-cysteine: This compound is structurally similar but lacks the N-methyl group on the carbamoyl moiety. It is known to undergo cyclization at the N-terminus of peptides, a reaction that provides a useful comparison for the stability of this compound. nih.gov

N-Acetyl Cysteine Conjugates: Acetylation of the amino group, as seen in N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine, often represents the final step in the mercapturic acid pathway before excretion. nih.gov These N-acetylated forms are typically used as standards to identify final detoxification products. medchemexpress.com

The deuterium labeling in this compound and its N-acetylated counterpart distinguishes them as tools for quantitative metabolic tracing, a function not shared by their unlabeled analogs. medchemexpress.commedchemexpress.com

Table 2: Comparison of this compound with Related Cysteine Derivatives

| Compound Name | Structure / Key Feature | Primary Research Application |

| This compound | Deuterium-labeled N-methyl carbamoyl group on sulfur. | Isotopic tracer for xenobiotic metabolism and metabolic flux analysis. pharmaffiliates.com |

| S-methyl-L-cysteine (SMC) | Methyl group directly on sulfur. | Investigating antioxidant and anti-inflammatory effects. nih.gov |

| S-carbamoylmethyl-L-cysteine | Carbamoylmethyl group on sulfur (no N-methylation). | Studying conjugate reactivity and cyclization reactions. nih.gov |

| N-Acetyl-L-cysteine (NAC) | Acetyl group on nitrogen; a well-known prodrug. | Supplies cysteine for GSH synthesis; used in studies of oxidative stress. ufrgs.br |

| N-Acetyl-S-(N-methyl-carbamoyl)-L-cysteine-d3 | Deuterium-labeled and N-acetylated. | Stable isotope-labeled standard for identifying final mercapturic acid products. medchemexpress.com |

| N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 | Deuterium-labeled with a carbamoylethyl group. | Isotopic tracer for metabolites of compounds like acrylamide (B121943). lgcstandards.com |

Interplay with Glutathione Metabolism and Thiol Homeostasis

The intricate relationship between this compound and the cellular thiol pool, particularly with glutathione (GSH), is a critical aspect of its biochemical profile. While direct studies on the deuterated form are primarily focused on its use as a metabolic tracer, the behavior of its non-deuterated analog, S-(N-methylcarbamoyl)-L-cysteine (SMC), provides significant insights into its potential interactions with glutathione metabolism and the maintenance of thiol homeostasis. The available preclinical and in vitro data suggest a dynamic interplay characterized by reversible carbamoylation reactions and an impact on cellular glutathione levels, largely stemming from the metabolism of its parent compounds.

Metabolic Origin and the Link to Glutathione Conjugation

This compound is recognized as a labeled metabolite of hepatotoxic formamides, such as N-methylformamide (NMF) and dimethylformamide. nih.gov The metabolic pathway of NMF involves an oxidative process that leads to the formation of S-(N-methylcarbamoyl)glutathione (SMG). nih.gov This initial conjugation with glutathione is a key step that links the metabolism of NMF to the cellular thiol status. SMG is then further metabolized to form N-acetyl-S-(N-methylcarbamoyl)cysteine, indicating that the cysteine adduct is a downstream product of glutathione conjugation. nih.gov

Carbamoylation and Thiol-Thiol Exchange

Both S-(N-methylcarbamoyl)glutathione and S-(N-methylcarbamoyl)-L-cysteine are reactive carbamoylating agents. nih.gov They possess the ability to donate their N-methylcarbamoyl group to nucleophilic sites on peptides and proteins, with a notable preference for free thiol groups. nih.gov This reactivity is central to their interaction with the thiol-disulfide balance within a biological system.

A pivotal in vitro study demonstrated the direct and reversible nature of the interaction between the glutathione and cysteine adducts. nih.gov When S-(N-methylcarbamoyl)glutathione was incubated with free cysteine, a significant portion was converted to S-(N-methylcarbamoyl)cysteine. nih.gov Conversely, the reaction between S-(N-methylcarbamoyl)cysteine and free glutathione also proceeded readily, indicating a dynamic equilibrium. nih.gov This reversible transfer of the N-methylcarbamoyl moiety between glutathione and cysteine underscores a direct mechanism by which S-(N-methylcarbamoyl)-L-cysteine can influence the balance of free thiols in its environment.

The table below summarizes the findings of an in vitro experiment demonstrating the reversible reaction between S-(N-methylcarbamoyl)glutathione (SMG) and L-cysteine.

Table 1: In Vitro Conversion of S-(N-methylcarbamoyl)glutathione to S-(N-methylcarbamoyl)cysteine

| Reactants | Conditions | Time (hr) | Result | Reference |

|---|---|---|---|---|

| S-(N-methylcarbamoyl)glutathione and L-cysteine | Buffered aqueous media (pH 7.4, 37°C) | 2 | 42.5% of the substrate existed as S-(N-methylcarbamoyl)cysteine. The reverse reaction with free glutathione also occurred readily. | nih.gov |

Implications for Thiol Homeostasis

Thiol homeostasis is a critical component of cellular defense against oxidative stress, involving a balance between reduced thiols (-SH) and their oxidized disulfide (-S-S-) forms. nih.gov Glutathione is the most abundant non-protein thiol and plays a central role in maintaining this balance. mdpi.commdpi.com The metabolism of compounds leading to the formation of this compound can perturb this homeostasis in several ways:

Depletion of Glutathione: The initial conjugation step in the metabolism of parent compounds consumes reduced glutathione, potentially lowering the cellular GSH/GSSG ratio and leading to a more oxidizing environment. nih.gov

Modulation of Protein Function: As a reactive carbamoylating agent, S-(N-methylcarbamoyl)-L-cysteine, by analogy to its non-deuterated form, can modify protein cysteine residues. nih.gov Such modifications can alter protein structure and function, including that of enzymes involved in glutathione metabolism, such as glutathione reductase or glutathione peroxidase. While direct inhibition of these enzymes by S-(N-methylcarbamoyl)-L-cysteine has not been explicitly detailed in the reviewed literature, the potential for such interactions exists due to its reactivity towards thiol groups.

Dynamic Equilibrium with Glutathione: The reversible nature of the carbamoylation between the cysteine and glutathione adducts suggests that S-(N-methylcarbamoyl)-L-cysteine does not act in isolation. nih.gov Its presence and concentration are dynamically linked to the levels of free glutathione and cysteine, creating a complex interplay within the cellular thiol pool.

Computational and Theoretical Chemistry Insights into S N Methyl D3 Carbamoyl L Cysteine

Molecular Modeling of Structural Conformations and Energetics

Molecular modeling is a cornerstone of computational chemistry, enabling the exploration of the three-dimensional structures and relative energies of different molecular conformations. For a molecule like S-(N-Methyl-d3-carbamoyl)-L-cysteine, which possesses several rotatable bonds, a multitude of conformations are possible. Understanding the preferred conformations is crucial as they can dictate the molecule's reactivity and its ability to interact with biological targets.

The conformational landscape of cysteine derivatives is influenced by a delicate balance of steric and hyperconjugative effects rather than solely by intramolecular hydrogen bonding. nih.gov Quantum chemical calculations, such as those at the ωB97X-D/aug-cc-pVTZ level of theory, have been employed to determine the geometries and energies of the most stable conformers of N-acetylated and esterified L-cysteine derivatives. nih.gov These studies reveal that the presence of a solvent can alter the conformational equilibrium of N-acetylated derivatives. nih.gov

Table 1: Representative Conformational Analysis Data for Cysteine Derivatives

| Derivative | Method | Key Finding | Reference |

| N-acetyl-L-cysteine | X-ray Diffraction | Identification of two conformational polymorphs. | rsc.org |

| Esterified L-cysteine | ωB97X-D/aug-cc-pVTZ | Conformational stability is not highly sensitive to solvent effects. | nih.gov |

| N-acetylated L-cysteine | ωB97X-D/aug-cc-pVTZ | Conformational equilibrium is influenced by the solvent. | nih.gov |

This table presents findings for related cysteine derivatives to illustrate the principles of conformational analysis, as specific data for this compound is not available.

Quantum Mechanical Calculations for Reactivity Prediction and Reaction Pathways

Quantum mechanical (QM) calculations are instrumental in predicting the reactivity of a molecule and elucidating the mechanisms of its reactions. nih.gov These calculations can determine various electronic properties that govern reactivity, such as molecular orbital energies, atomic charges, and the transition state structures and energies for chemical transformations. nih.govlu.senih.gov

For this compound, a key reaction of interest is the potential for carbamoylation of nucleophilic sites on biomolecules. Studies on the related compound S-(N-methylcarbamoyl)cysteine have shown that it can carbamoylate peptides and proteins, with a preference for free thiol groups. nih.gov

Theoretical studies on the reaction of L-cysteine with electrophiles like acrylamide (B121943) have utilized Density Functional Theory (DFT) to evaluate reaction kinetics and propose mechanisms. mdpi.com Such calculations can help to understand whether a reaction proceeds through a concerted or stepwise pathway. mdpi.com For example, in the reaction of L-cysteine with acrylamide, a two-step mechanism involving the formation of Michael adducts has been proposed based on DFT calculations. mdpi.com

While specific QM calculations for this compound are not extensively documented, the principles from studies on similar molecules can be applied. For instance, the oxidation of cysteine by a hydroxyl radical has been studied using high-level ab initio theory, which predicted that the main reaction channel is direct hydrogen atom abstraction. researchgate.net

Docking Studies and Molecular Dynamics Simulations of Ligand-Protein Interactions

To understand how this compound might interact with biological targets, such as enzymes, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed. nih.govnih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the specific interactions that stabilize the complex. nih.govyoutube.com

Docking studies on inhibitors of cysteine proteases, for example, have shown that favorable binding energies are achieved when ligands occupy specific subsites (S1, S2, S1', etc.) and form hydrogen bonds and hydrophobic interactions with conserved residues in the active site. nih.gov For instance, in the docking of a thiocarbazate inhibitor to papain (a model for cathepsin L), the highest scores correlated with the experimentally observed most active enantiomer. nih.gov

MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the fluctuations of its structure over time. nih.gov These simulations have been widely used to study the binding mechanisms of small molecules to proteins. nih.gov For example, MD simulations of an N-Carbamoyl-D-amino acid amidohydrolase revealed the key amino acid residues responsible for ligand recognition and binding in the active site. nih.gov

Table 2: Representative Docking and MD Simulation Findings for Cysteine-Related Systems

| System | Method | Key Finding | Reference |

| Thiocarbazate inhibitor in Papain | Molecular Docking (Glide) | Correlation between docking score and biological activity of enantiomers. | nih.gov |

| N-Carbamoyl-D-p-hydroxyphenylglycine in D-NCAase | Molecular Dynamics | Identification of key residues (Lys123, His125, Cys172, etc.) for ligand binding. | nih.gov |

| Cruzain inhibitors | Molecular Dynamics (MM-GB/PBSA) | Calculation of binding free energies to assess inhibitor potency. | nih.gov |

This table illustrates the application of docking and MD simulations to systems involving cysteine or its derivatives, as specific studies on this compound are not available.

Isotope Effects in Reaction Kinetics and Mechanism Elucidation (Kinetic Isotope Effects - KIE)

The replacement of hydrogen with deuterium (B1214612) in this compound is expected to give rise to a kinetic isotope effect (KIE), which is a change in the reaction rate due to isotopic substitution. wikipedia.orglibretexts.org The study of KIEs is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step of a reaction. wikipedia.orgprinceton.edu

A primary KIE (kH/kD > 1) is observed when the bond to the isotope is broken or formed in the rate-limiting step. wikipedia.org The magnitude of the KIE can provide information about the transition state of the reaction. princeton.edu For example, a solvent deuterium oxide isotope effect of 2.8 was observed for the hydrolysis of N-monomethylcarbamoyl acetylcholinesterase, consistent with a rate-limiting proton transfer. mdpi.com

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation. wikipedia.org These effects are typically smaller than primary KIEs but can still provide valuable mechanistic information, for instance, about changes in hybridization at a carbon atom adjacent to the reaction center. wikipedia.org

For this compound, the deuteration of the N-methyl group would likely lead to a secondary KIE in reactions involving the carbamoyl (B1232498) moiety. The magnitude of this effect would depend on the specific reaction mechanism. If the reaction mechanism involves a change in the steric environment or hyperconjugation involving the N-methyl group in the transition state, a secondary KIE would be expected.

Table 3: General Principles of Kinetic Isotope Effects

| KIE Type | Description | Typical kH/kD Value | Mechanistic Implication | Reference |

| Primary | Bond to isotope is broken/formed in the rate-determining step. | > 1 (Normal) | C-H bond cleavage is rate-limiting. | wikipedia.orglibretexts.org |

| Secondary (α) | Isotope is on a carbon undergoing rehybridization (e.g., sp3 to sp2). | ~1.1-1.2 (Normal) | Change in hybridization at the α-carbon. | wikipedia.org |

| Secondary (α) | Isotope is on a carbon undergoing rehybridization (e.g., sp2 to sp3). | ~0.8-0.9 (Inverse) | Change in hybridization at the α-carbon. | wikipedia.org |

| Secondary (β) | Isotope is on a carbon adjacent to a developing positive charge. | > 1 (Normal) | Hyperconjugative stabilization of a carbocation. | princeton.edu |

| Inverse | The transition state has a higher force constant for the isotopic bond than the reactant. | < 1 | Tighter bonding to the isotope in the transition state. | rutgers.edu |

Emerging Research Frontiers and Future Perspectives

Integration with Omics Technologies (Metabolomics, Proteomics)

The fields of metabolomics and proteomics, which involve the comprehensive analysis of metabolites and proteins, respectively, are generating vast amounts of data that are crucial for understanding complex biological systems. The accuracy and reliability of this data are paramount. Stable isotope labeling, including the use of deuterated compounds, has become an indispensable tool in these high-throughput analytical workflows. creative-proteomics.comtaylorandfrancis.com

S-(N-Methyl-d3-carbamoyl)-L-cysteine is poised to play a significant role as an internal standard in mass spectrometry-based metabolomics and proteomics studies. isolife.nlmusechem.com Its non-deuterated counterpart, S-(N-methylcarbamoyl)-L-cysteine, is a known metabolite and biomarker, particularly in the context of exposure to certain industrial chemicals. epa.gov The use of a deuterated internal standard is the preferred method for correcting variations in ionization efficiency and other matrix effects that can occur between samples, ensuring reliable quantification. nih.gov

In metabolomics, the precise quantification of endogenous metabolites is crucial for identifying metabolic dysregulation in disease states. mdpi.com By adding a known quantity of this compound to a biological sample, researchers can accurately measure the concentration of the endogenous, non-labeled form. musechem.comcrimsonpublishers.com This stable isotope dilution technique accounts for sample loss during preparation and analytical variability, leading to more robust and reproducible results. isolife.nlcrimsonpublishers.com The use of stable isotope labeled internal standards has been shown to significantly improve the accuracy and precision of metabolite quantification. crimsonpublishers.com

In proteomics, while the direct application of this compound is less common, the principles of stable isotope labeling are fundamental. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) utilize isotopically labeled amino acids to quantify proteins. taylorandfrancis.com While not a direct application, the methodologies underpinning the use of this compound in metabolomics are conceptually similar to those used in advanced proteomic quantification strategies. creative-proteomics.com Furthermore, understanding the metabolic fate of cysteine and its conjugates is relevant in studies of protein modification and function. nih.gov

Table 1: Application of this compound in Omics Technologies

| Omics Field | Specific Application | Benefit |

|---|---|---|

| Metabolomics | Internal standard for mass spectrometry | Accurate quantification of endogenous S-(N-methylcarbamoyl)-L-cysteine, correction for matrix effects and sample variability. nih.govcrimsonpublishers.com |

| Proteomics | Indirectly supports quantitative studies | Principles of stable isotope dilution are foundational to quantitative proteomics; aids in understanding cysteine metabolism relevant to protein studies. creative-proteomics.comtaylorandfrancis.comnih.gov |

| Multi-Omics | Enhances data quality in integrated studies | Improves the accuracy of metabolomic data, leading to more reliable integrated analysis with proteomic and other omics data. nih.gov |

Advancements in Microfluidics and Miniaturized Analytical Platforms for Research

Microfluidics technology, which involves the manipulation of small volumes of fluids in channels with dimensions of tens to hundreds of micrometers, has emerged as a powerful tool for bioanalysis and diagnostics. acs.orgrsc.org These miniaturized platforms offer numerous advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput and point-of-care applications. acs.orgfrontiersin.org The development of microfluidic devices for biomarker analysis is a rapidly growing field, with significant potential for clinical and environmental monitoring. nih.govnih.gov

The analysis of biomarkers like S-(N-methylcarbamoyl)-L-cysteine can be significantly enhanced by microfluidic platforms. rsc.org These devices can integrate various analytical steps, such as sample preparation, separation, and detection, onto a single chip. acs.org The use of this compound as an internal standard is particularly crucial in these miniaturized systems to ensure the accuracy and reliability of quantitative measurements, compensating for the unique challenges of working with small volumes.

Recent advancements in microfluidics include the development of paper-based analytical devices (µPADs), which are low-cost, portable, and easy to use, making them suitable for applications in resource-limited settings. mdpi.com These devices could be adapted for the rapid screening of exposure to chemicals that are metabolized to S-(N-methylcarbamoyl)-L-cysteine. In such applications, the incorporation of a stable isotope-labeled standard would be essential for achieving the necessary quantitative precision.

Furthermore, the integration of various detection methods, such as electrochemical and optical detection, into microfluidic devices allows for the sensitive and selective quantification of biomarkers. nih.gov Electrochemical sensors, in particular, are readily miniaturized and can be integrated into microfluidic systems for cost-effective and portable analysis. nih.gov The development of such integrated systems for environmental monitoring is an active area of research, with applications in detecting a wide range of pollutants. researchgate.netrsc.orgspectroscopyonline.comrsc.org The use of this compound in conjunction with these advanced analytical platforms would enable highly accurate and precise monitoring of human exposure to relevant environmental contaminants.

Novel Synthetic Strategies for Analogue Development

The availability of high-purity, selectively labeled compounds is a prerequisite for their use in advanced analytical and mechanistic studies. The synthesis of deuterated amino acid analogues, including cysteine derivatives, has been a focus of significant research, leading to the development of various innovative strategies. nih.govresearchgate.netnih.gov

One common approach for the synthesis of deuterated amino acids is through hydrogen-isotope exchange reactions. acs.org These methods often utilize a catalyst to facilitate the exchange of protons with deuterium (B1214612) from a deuterium source, such as heavy water (D₂O). acs.org The development of efficient and selective catalysts is crucial for achieving high levels of deuterium incorporation at specific positions within the molecule. acs.org

Another powerful strategy involves the asymmetric synthesis of deuterated α-amino acids, which allows for the production of enantiomerically pure compounds. rsc.org This is particularly important for biological applications, as enzymes are often stereospecific. These methods may involve the use of chiral auxiliaries or catalysts to control the stereochemistry of the deuteration reaction. nih.gov

Organophotocatalysis has also emerged as a mild and versatile approach for the synthesis of enantioenriched α-deuterated α-amino acids. nih.gov This radical-based strategy offers a distinct advantage for introducing sterically demanding side chains and achieving high levels of stereoselectivity. nih.gov

For the specific synthesis of this compound, a modular approach would likely be employed. This could involve the synthesis of a deuterated N-methylcarbamoyl precursor, which is then conjugated to L-cysteine. The synthesis of carbamoyl (B1232498) conjugates can be achieved through various chemical reactions, and these methods could be adapted for the incorporation of the deuterated moiety. nih.gov The development of more efficient and scalable synthetic routes for this compound and other deuterated analogues will be crucial for expanding their application in research and routine analysis.

Unexplored Mechanistic Aspects of Carbamoyl Cysteine Conjugates

Cysteine conjugates play a vital role in numerous biological processes, including detoxification and the regulation of protein function. nih.gov The formation of these conjugates is often a key step in the metabolism of xenobiotics and endogenous compounds. tandfonline.com While much is known about the general pathways of cysteine conjugate formation, there are still many unexplored mechanistic aspects. tandfonline.comresearchgate.net

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. nih.govslideshare.net By strategically placing isotopes at specific positions within a molecule, researchers can track the fate of atoms through a chemical or enzymatic transformation. nih.govnih.gov The use of this compound and other isotopically labeled analogues can provide valuable insights into the mechanisms of formation and further metabolism of carbamoyl cysteine conjugates.

For example, kinetic isotope effect (KIE) studies can be used to determine the rate-limiting step of a reaction. nih.gov By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can infer whether a bond to the labeled atom is broken in the rate-determining step. nih.gov Such studies could be applied to investigate the enzymatic processes involved in the formation or cleavage of the carbamoyl-cysteine bond.

Furthermore, isotopically labeled compounds can be used as tracers in metabolic studies to identify novel metabolites and metabolic pathways. creative-proteomics.com By administering this compound to a biological system and analyzing the resulting metabolites by mass spectrometry, it may be possible to uncover previously unknown biotransformation products of carbamoyl cysteine conjugates.

The stability of cysteine conjugates is another important area of research, particularly in the context of drug development, where cysteine conjugation is a common strategy for creating antibody-drug conjugates (ADCs). nih.govoup.com Understanding the factors that influence the stability of the cysteine-linker bond is crucial for designing more effective and safer therapeutics. oup.com Isotopic labeling could be employed to study the dynamics of bond cleavage and exchange reactions in these conjugates. nih.gov

Broader Significance in Environmental and Exposure Science Research

Environmental and exposure science aims to understand the interactions between environmental stressors and human health. Biomarker monitoring is a key component of this field, providing a means to assess human exposure to environmental contaminants and to study the resulting biological effects. alfa-chemistry.com Cysteine and its metabolites are recognized as important biomarkers for various diseases and exposures. nih.gov

The non-deuterated analogue of the title compound, S-(N-methylcarbamoyl)-L-cysteine, is a known urinary biomarker of exposure to the industrial solvent N,N-dimethylformamide (DMF). epa.gov Accurate and sensitive measurement of this biomarker is essential for assessing occupational and environmental exposure to DMF. Stable isotope dilution analysis using this compound as an internal standard is the gold standard for such measurements, providing the highest level of accuracy and precision. alfa-chemistry.comacs.orgacanthusresearch.com

The use of stable isotope standards is critical for overcoming the challenges of analyzing complex biological matrices, such as urine, where matrix effects can significantly impact the accuracy of results. nih.govunimelb.edu.au By ensuring the reliability of exposure data, this compound plays a crucial role in risk assessment and the development of strategies to protect public health. acs.org

Beyond its use as an internal standard, the principles of using isotopically labeled compounds in exposure science have broader significance. alfa-chemistry.com They can be used to trace the uptake, distribution, metabolism, and excretion of environmental chemicals in the body, providing a comprehensive understanding of their toxicokinetics. alfa-chemistry.com This information is vital for developing physiologically based pharmacokinetic (PBPK) models, which are used to predict internal dose and to extrapolate from animal studies to humans.

As analytical technologies continue to advance, the demand for high-quality stable isotope-labeled standards will only increase. musechem.com The availability of compounds like this compound is essential for advancing research in environmental and exposure science and for ensuring the protection of human populations from the harmful effects of environmental contaminants.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing S-(N-Methyl-d3-carbamoyl)-L-cysteine, and what analytical techniques validate its structural integrity?

The synthesis typically involves reacting N-acetyl-L-cysteine (NAC) with methyl-d3-carbamoyl chloride or its isocyanate derivative under controlled conditions. Key steps include protecting the thiol group, optimizing reaction pH (e.g., using pyridine as a base), and purification via column chromatography or recrystallization. Structural validation relies on ¹H/¹³C NMR (e.g., methyl-d3 resonance at δ ~2.8 ppm) and high-resolution mass spectrometry (HRMS) to confirm deuteration and carbamoyl linkage. Purity is assessed using HPLC with UV detection (≥98%) .

Q. How is this compound characterized in metabolic studies, and what are its primary biomarkers?

As a metabolite of N,N-dimethylformamide (DMF), it is detected in human urine via LC-MS/MS with a limit of detection (LOD) of 0.01–0.21 µg/L. Matrix spike experiments (98–107% accuracy) and isomer-specific retention time analysis ensure specificity. Biomarker quantification requires correcting for urinary creatinine and validating against internal standards like deuterated analogs .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound while minimizing deuteration loss?

Yield optimization involves:

- Temperature control (0–5°C) to reduce side reactions.

- Solvent selection (e.g., dichloromethane or THF) to enhance reagent solubility.

- Stoichiometric excess of methyl-d3-carbamoyl chloride (1.2–1.5 equiv.) to compensate for deuteration instability. Purity is maintained using anhydrous conditions and inert gas purging. Post-synthesis, lyophilization minimizes residual solvents .

Q. What strategies resolve discrepancies in NMR data when deuteration levels in this compound are inconsistent?

Discrepancies arise from incomplete deuteration or isotopic exchange. Solutions include:

- 2D NMR (HSQC, HMBC) to trace deuteration patterns.

- Isotopic enrichment analysis via HRMS to quantify d3 incorporation.

- Reaction monitoring with in-situ IR spectroscopy to track carbamoyl bond formation (C=O stretch at ~1650 cm⁻¹) .

Q. What experimental designs are critical for assessing the role of this compound in oxidative stress pathways?

- In vitro models : Treat human hepatocytes with DMF and measure intracellular glutathione depletion via Ellman’s assay .

- Knockdown studies : Use siRNA targeting Nrf2 to evaluate the compound’s impact on antioxidant response elements.

- Dose-response curves : Corrogate urinary AMCC levels (via LC-MS/MS) with oxidative markers (e.g., 8-OHdG) in longitudinal cohorts .

Q. How do structural modifications (e.g., halogenation) to the carbamoyl group influence the metabolic stability of this compound analogs?

Halogenation (e.g., p-chloro or o-fluoro substitution) enhances metabolic stability by:

- Reducing cytochrome P450 affinity (e.g., CYP2E1-mediated oxidation).

- Increasing plasma protein binding (measured via equilibrium dialysis). Stability is quantified using microsomal incubation assays (t½ > 60 min for halogenated analogs vs. t½ ~30 min for non-halogenated) .

Methodological Considerations

Q. What protocols mitigate allergic risks when handling this compound derivatives?

Q. How are conflicting data on urinary excretion kinetics of this compound reconciled across studies?

Apply Bayesian pharmacokinetic modeling to harmonize inter-study variability. Adjust for covariates like renal function (eGFR) and smoking status (2,5-dimethylfuran levels). Validate using bootstrap resampling to ensure robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.